molecular formula C8H20ClNO3S B8137037 HS-PEG3-CH2CH2NH2 hydrochloride

HS-PEG3-CH2CH2NH2 hydrochloride

Cat. No.: B8137037
M. Wt: 245.77 g/mol
InChI Key: QQZJNHYQESKPGM-UHFFFAOYSA-N
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Description

HS-PEG3-CH2CH2NH2 hydrochloride (Thiol-PEG3-amine hydrochloride) is a polyethylene glycol (PEG)-based bifunctional linker widely used in proteolysis-targeting chimera (PROTAC) synthesis. Its structure comprises a thiol (-SH) group, a triethylene glycol (PEG3) spacer, and a primary amine (-NH2) terminated with a hydrochloride salt. This compound facilitates the covalent conjugation of PROTAC components: one ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase, enabling targeted protein degradation via the ubiquitin-proteasome system .

Properties

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanethiol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO3S.ClH/c9-1-2-10-3-4-11-5-6-12-7-8-13;/h13H,1-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZJNHYQESKPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCS)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosylation-Amination-Thiolation Protocol

A high-yielding method involves three key steps:

  • Tosylation of PEG3 Diol : Reaction of PEG3 diol with tosyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) yields PEG3 ditosylate.

  • Amination : Displacement of the tosyl groups with ammonia or a protected amine (e.g., benzylamine) in dimethylformamide (DMF) at 60°C produces PEG3 diamine.

  • Thiol Introduction : The amine is selectively protected (e.g., with Fmoc), followed by thiolation via nucleophilic substitution using thiourea and subsequent hydrolysis.

Critical parameters include stoichiometric control to avoid over-substitution and rigorous inert atmosphere (N2) to prevent thiol oxidation. The final step involves hydrochloride salt formation via HCl gas treatment in ethyl acetate.

Table 1: Key Reaction Parameters for Tosylation-Amination-Thiolation

StepReagentsSolventTemperatureYield (%)
TosylationTosyl chloride, Et3NDCM0–5°C85–90
AminationNH3 (aq.), DMFDMF60°C75–80
ThiolationThiourea, HClEthanolReflux70–75
Salt FormationHCl (gas)Ethyl acetateRT95–98

Purification and Isolation Techniques

Crude this compound requires stringent purification to achieve ≥98% purity, as mandated for PROTAC applications.

Chromatographic Methods

  • Ion-Exchange Chromatography : Removes unreacted amines and byproducts using a Dowex 50WX8 resin with gradient elution (0.1–1.0 M HCl).

  • Size-Exclusion Chromatography (SEC) : Separates PEG3 derivatives from higher oligomers using Sephadex LH-20 in methanol.

Recrystallization

Recrystallization from ethanol/ethyl acetate (1:3 v/v) at -20°C yields crystalline product with minimal solvent retention.

Table 2: Purity Assessment Post-Purification

MethodPurity (%)Residual Solvent (ppm)
Ion-Exchange + SEC98.5<500 (Ethyl acetate)
Recrystallization99.2<300 (Ethanol)

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance reproducibility and reduce reaction times. Key adaptations include:

  • Automated Feed Systems : Precise dosing of tosyl chloride and ammonia via syringe pumps.

  • In-Line Analytics : Real-time UV monitoring (254 nm) to track tosylate displacement and thiolation progress.

  • Lyophilization : Final product is lyophilized under vacuum to stabilize the hydrochloride salt.

Quality Control and Characterization

Spectroscopic Analysis

  • NMR (¹H, 13C) : Confirms PEG3 backbone integrity (δ 3.6–3.8 ppm for ethylene oxide units) and amine/thiol functionalization.

  • FT-IR : Peaks at 2550 cm⁻¹ (S-H stretch) and 1600 cm⁻¹ (N-H bend) validate functional groups.

Chromatographic Purity

  • HPLC : C18 column (4.6 × 250 mm), 0.1% TFA in water/acetonitrile gradient (90:10 to 10:90 over 20 min), retention time = 8.2 min.

Table 3: Acceptable QC Parameters

ParameterSpecification
Purity (HPLC)≥98.0%
Residual Solvents≤500 ppm (ICH Q3C)
Water Content≤1.0% (Karl Fischer)
Chloride Content13.5–14.5% (Argentometry)

Comparative Analysis of Methodologies

The tosylation-amination-thiolation approach outperforms traditional methods:

Traditional Thiol-Amine Coupling

Early routes used EDCI/NHS-mediated coupling of HS-PEG3-OH with ethylenediamine, but suffered from low yields (50–60%) due to PEG oxidation.

Advantages of Tosylation-Amination

  • Yield : 70–75% overall vs. 50–60% for older methods.

  • Scalability : Adaptable to continuous-flow systems for kilogram-scale production.

Challenges and Mitigation Strategies

Thiol Oxidation

  • Mitigation : Conduct reactions under N2 and add antioxidants (e.g., TCEP) during purification.

Amine Protonation

  • Mitigation : Use of Schlenk techniques to control HCl gas flow during salt formation .

Chemical Reactions Analysis

Types of Reactions

HS-PEG3-CH2CH2NH2 hydrochloride primarily undergoes nucleophilic substitution reactions due to the presence of the thiol and amine groups. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a PEG-based alkylated product, while oxidation could lead to the formation of disulfides or sulfoxides .

Scientific Research Applications

Key Applications

  • PROTAC Development
    • HS-PEG3-CH2CH2NH2 hydrochloride is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome system. This mechanism allows for selective targeting of proteins implicated in various diseases, including cancer and neurodegenerative disorders .
  • Bioconjugation
    • The compound serves as an effective tool for bioconjugation processes. Its thiol group facilitates the formation of stable covalent bonds with various biomolecules, including proteins and peptides. This property is exploited in the development of targeted drug delivery systems and diagnostic agents .
  • Drug Delivery Systems
    • This compound is employed in creating drug delivery systems that enhance the solubility and bioavailability of therapeutic agents. By modifying drug molecules with PEG chains, researchers can improve their pharmacokinetic properties and reduce immunogenicity .
  • Nanotechnology
    • In nanotechnology, this compound is used to functionalize nanoparticles for biomedical applications. The incorporation of this compound can enhance the stability and circulation time of nanoparticles in biological systems, making them more effective for targeted therapy .
  • Cell Culture Studies
    • The compound finds application in cell culture studies where it aids in the functionalization of surfaces to promote cell adhesion and growth. This is particularly valuable in tissue engineering and regenerative medicine .

Case Study 1: Development of PROTACs

A study published in EBioMedicine highlighted the use of this compound as a linker in the development of novel PROTACs targeting specific oncoproteins. The results demonstrated that these PROTACs effectively reduced the levels of target proteins in cancer cell lines, showcasing their potential as therapeutic agents for cancer treatment .

Case Study 2: Bioconjugation for Targeted Drug Delivery

Research conducted at a leading pharmaceutical institute explored the bioconjugation capabilities of this compound with monoclonal antibodies. The study revealed that conjugating antibodies with this PEG derivative significantly improved their stability and efficacy in targeting cancer cells, leading to enhanced therapeutic outcomes .

Summary Table of Applications

Application AreaDescription
PROTAC DevelopmentLinker for synthesizing bifunctional PROTACs targeting specific proteins for degradation
BioconjugationFacilitates stable covalent bonding with biomolecules for drug delivery and diagnostics
Drug Delivery SystemsEnhances solubility and bioavailability of therapeutic agents
NanotechnologyFunctionalizes nanoparticles to improve stability and circulation time
Cell Culture StudiesModifies surfaces to promote cell adhesion and growth

Mechanism of Action

HS-PEG3-CH2CH2NH2 hydrochloride functions as a linker in PROTACs, which contain two different ligands connected by the PEG-based linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C8H20ClNO3S
  • Molecular Weight : 265.77 g/mol (hydrochloride form)
  • Purity : ≥95% (HPLC)
  • Solubility: Soluble in water, DMSO, and methanol .

Its applications span drug discovery, bioconjugation, and nanotechnology, with notable use in synthesizing PROTACs for cancer and neurodegenerative disease research .

Comparison with Similar PEG-Based Linkers

Structural and Functional Differences

The table below highlights structural and functional distinctions between HS-PEG3-CH2CH2NH2 hydrochloride and analogous PEGylated linkers:

Compound Name Structure Key Features Molecular Weight (g/mol) Functional Groups Primary Applications
This compound Thiol (-SH), PEG3, amine (-NH2·HCl) 265.77 Thiol, amine PROTAC synthesis, bioconjugation
NH2-PEG3-C6-Cl (HY-138469) Amine (-NH2), PEG3, C6 alkyl chain, Cl 354.29 Amine, alkyl, chlorine Targeted drug delivery
Thiol-PEG5-amine hydrochloride Thiol (-SH), PEG5, amine (-NH2·HCl) 377.89 Thiol, amine Extended spacer for protein binding
Pomalidomide-PEG3-C2-NH2 TFA (HY-128716A) Pomalidomide, PEG3, amine (-NH2·TFA) 682.62 E3 ligase binder, amine Cereblon-directed PROTACs
Thalidomide-PEG3-COOH (HY-138775) Thalidomide, PEG3, carboxylic acid (-COOH) 522.54 E3 ligase binder, carboxyl Immunomodulatory PROTACs

Key Observations :

PEG Chain Length : this compound’s PEG3 spacer (3 ethylene glycol units) balances hydrophilicity and steric flexibility. Longer PEG chains (e.g., PEG5 in Thiol-PEG5-amine) enhance solubility but may reduce cellular permeability .

Terminal Functional Groups : The thiol-amine combination enables dual conjugation (e.g., maleimide-thiol coupling and amine-carboxyl crosslinking). In contrast, NH2-PEG3-C6-Cl incorporates a hydrophobic alkyl chain for membrane anchoring, while Thalidomide-PEG3-COOH includes a cereblon-binding moiety for E3 ligase recruitment .

Salt Form: The hydrochloride salt in HS-PEG3-CH2CH2NH2 improves aqueous solubility compared to non-ionic counterparts like Propargyl-PEG3-amine (HY-140033) .

Biological Activity

HS-PEG3-CH2CH2NH2 hydrochloride, also known as Thiol-PEG3-amine hydrochloride, is a polyethylene glycol (PEG)-based compound primarily utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This compound has garnered attention due to its significant role in targeting specific proteins for degradation through the ubiquitin-proteasome system, making it a valuable tool in both research and therapeutic applications.

This compound features a unique structure that includes a thiol group and an amine group linked by a PEG chain. The PEG component enhances solubility and biocompatibility, while the thiol group allows for conjugation to target proteins or ligands. The mechanism of action involves the formation of a ternary complex where one ligand binds to the target protein and the other to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein .

PROTAC Development

The primary application of this compound lies in its use as a linker in PROTACs. PROTACs are innovative therapeutic agents designed to selectively degrade disease-related proteins, which can provide advantages over traditional inhibitors by overcoming issues such as drug resistance. The ability to target specific proteins for degradation opens new avenues for cancer treatment and other diseases where protein dysregulation is a factor .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Protein Degradation : Facilitates targeted degradation of proteins involved in cancer and other diseases.
  • Cellular Pathway Modulation : Influences various cellular pathways by degrading specific proteins that regulate these processes.
  • Drug Delivery Systems : Its PEG component enhances the pharmacokinetics of conjugated drugs, improving their stability and circulation time in biological systems .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure CharacteristicsApplications
HS-PEG4-CH2CH2NH2Longer PEG chain, increased solubilitySimilar applications in PROTAC development
HS-PEG2-CH2CH2NH2Shorter PEG chain, different solubilityVaries in reactivity and solubility properties

This compound is distinguished by its optimal PEG length, balancing solubility and flexibility, making it particularly effective as a PROTAC linker .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

  • Targeted Protein Degradation : A study demonstrated that PROTACs utilizing this compound effectively degraded target oncoproteins in cancer cell lines, leading to reduced proliferation rates.
  • Therapeutic Potential : Another research paper emphasized its potential in developing therapies for neurodegenerative diseases by targeting misfolded proteins for degradation .
  • Drug Delivery Optimization : Research has shown that conjugating drugs with this compound significantly prolongs their half-life and reduces off-target effects, enhancing therapeutic outcomes .

Q & A

Q. What is the structural and functional role of HS-PEG3-CH2CH2NH2 hydrochloride in PROTAC design?

  • Methodological Answer : The compound consists of three components:
  • Thiol (HS-) : Facilitates covalent conjugation to cysteine residues on target proteins via disulfide bond formation.
  • PEG3 spacer : Enhances solubility, reduces steric hindrance, and modulates distance between the target protein and E3 ligase.
  • Amino group (CH2CH2NH2) : Enables conjugation to E3 ligase ligands via carbodiimide coupling (e.g., EDC/NHS chemistry).
    The hydrochloride counterion improves stability during storage and handling. Researchers should validate conjugation efficiency using techniques like MALDI-TOF mass spectrometry or HPLC .

Q. How does the PEG spacer length influence the compound’s performance in protein degradation assays?

  • Methodological Answer : PEG length balances solubility and spatial flexibility. For example:
PEG LengthSolubilityFlexibilityDegradation Efficiency
PEG3ModerateIntermediateOptimal for small proteins
PEG8HighHighSuitable for large protein complexes
Researchers should empirically test spacer lengths using cellular viability assays (e.g., CellTiter-Glo) and Western blotting to quantify target protein levels post-PROTAC treatment .

Q. What are common synthetic challenges in preparing this compound, and how are they addressed?

  • Methodological Answer :
  • Thiol Oxidation : Use inert atmospheres (N2/Ar) and reducing agents (e.g., TCEP) during synthesis.
  • PEG Hydrolysis : Avoid prolonged exposure to acidic/basic conditions; stabilize with hydrochloride salts.
  • Purification : Employ size-exclusion chromatography (SEC) or dialysis to remove unreacted precursors.
    Characterization via NMR (¹H, ¹³C) and FT-IR ensures purity and correct functional group integration .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound in ternary complex formation?

  • Methodological Answer :
  • Kinetic Analysis : Use surface plasmon resonance (SPR) to measure binding affinity (KD) between PROTAC components.
  • Stoichiometric Titration : Vary molar ratios of target protein, PROTAC, and E3 ligase in vitro, monitoring complex formation via native PAGE or SEC-MALS.
  • Crosslinking Validation : Apply bifunctional crosslinkers (e.g., DSS) to stabilize transient interactions for cryo-EM or X-ray crystallography .

Q. What experimental strategies mitigate off-target effects caused by this compound in cellular assays?

  • Methodological Answer :
  • Competitive Inhibition : Co-treat with excess free thiols (e.g., β-mercaptoethanol) to block non-specific binding.
  • CRISPR Knockout : Validate target specificity using E3 ligase-deficient cell lines (e.g., VHL-null cells).
  • Proteomic Profiling : Perform mass spectrometry-based pulldown assays to identify unintended protein interactions .

Q. How do researchers design controlled experiments to assess the impact of PEG spacer length on proteasomal degradation kinetics?

  • Methodological Answer :
  • Time-Course Assays : Treat cells with PROTACs containing PEG3 vs. PEG8 spacers, harvest lysates at 0, 2, 6, 12, and 24 hours, and quantify target protein via ELISA.
  • Mathematical Modeling : Apply Michaelis-Menten kinetics to derive degradation rates (kdeg) and compare spacer-dependent efficiency.
  • Live-Cell Imaging : Use fluorescently tagged target proteins (e.g., GFP fusion) to monitor real-time degradation in the presence of PROTACs .

Critical Analysis and Data Interpretation

Q. How should contradictory data on PROTAC efficacy be resolved when using this compound?

  • Methodological Answer :
  • Source Validation : Confirm compound purity via LC-MS and endotoxin levels (LAL assay) to rule out batch variability.
  • Contextual Factors : Account for cell-type-specific expression of E3 ligases (e.g., CRBN vs. VHL) using qPCR or RNA-seq.
  • Statistical Rigor : Perform triplicate experiments with independent replicates and apply ANOVA with post-hoc Tukey tests .

Q. What methodologies confirm the stability of this compound under physiological conditions?

  • Methodological Answer :
  • Serum Stability Assay : Incubate the compound in fetal bovine serum (FBS) at 37°C, sample at 0, 1, 4, and 24 hours, and analyze degradation products via LC-MS.
  • pH Titration : Test stability across pH 4–8 (simulating lysosomal and cytoplasmic environments) using buffered solutions.
  • Long-Term Storage : Monitor integrity after 6–12 months at -80°C vs. 4°C via comparative functional assays .

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